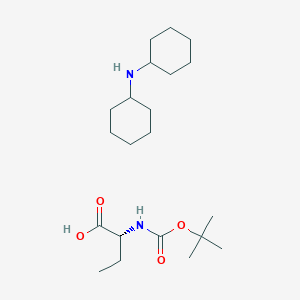

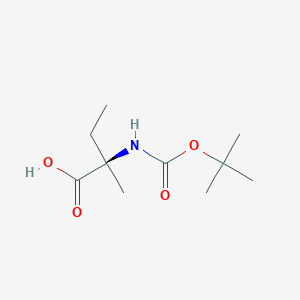

(R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid

Übersicht

Beschreibung

“®-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid” is a derivative of amino acids that is protected by a tert-butoxycarbonyl (Boc) group . The Boc group is a common protecting group used in organic synthesis. It is particularly useful in the synthesis of peptides, where it is used to prevent unwanted side reactions .

Synthesis Analysis

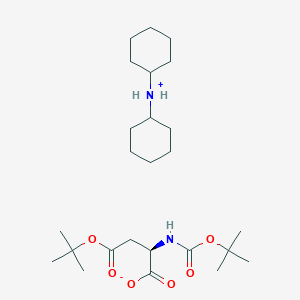

The synthesis of Boc-protected amino acids typically involves the reaction of the amino acid with di-tert-butyl dicarbonate in the presence of a base . This results in the formation of a Boc-protected amino acid, which can then be used in further reactions . In a study, Boc-protected amino acid ionic liquids (Boc-AAILs) were synthesized by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids .

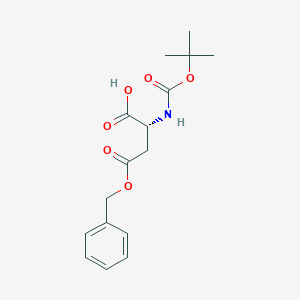

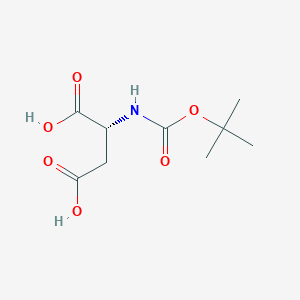

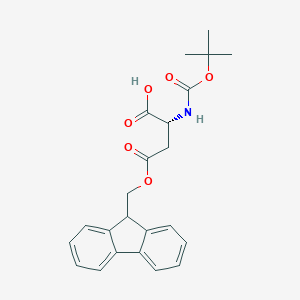

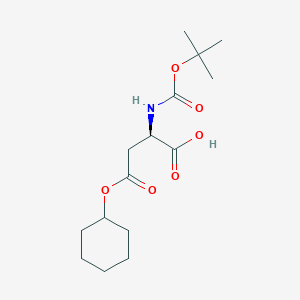

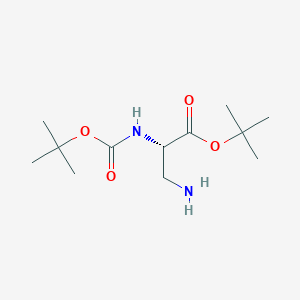

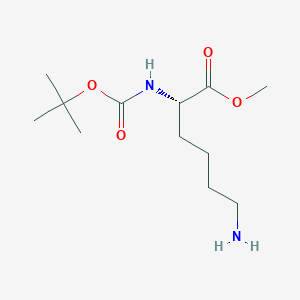

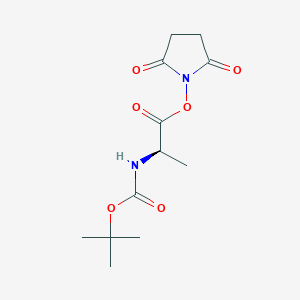

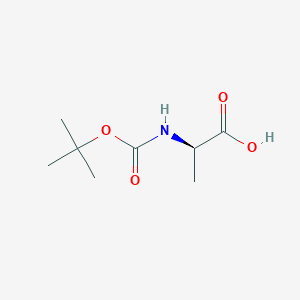

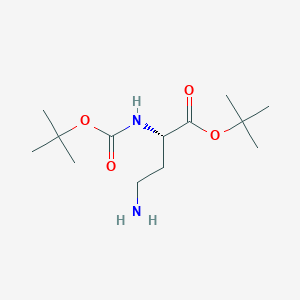

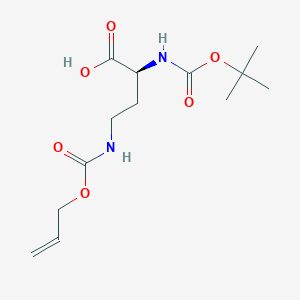

Molecular Structure Analysis

The molecular structure of “®-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid” consists of a carboxylic acid group, an amino group protected by a Boc group, and a methyl group on the second carbon atom . The Boc group consists of a carbonyl group attached to a tert-butyl group .

Chemical Reactions Analysis

Boc-protected amino acids can participate in a variety of chemical reactions. They are particularly useful in peptide synthesis, where they can react with other amino acids to form peptide bonds . The Boc group can be removed under acidic conditions, allowing the amino group to participate in further reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “®-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid” are largely determined by the presence of the Boc group. The Boc group increases the steric bulk of the molecule, which can influence its reactivity . The exact physical and chemical properties would depend on the specific conditions, such as temperature and solvent .

Wissenschaftliche Forschungsanwendungen

Renin Inhibitory Peptides : A stereoselective synthesis using (R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid as an intermediate was described for preparing renin inhibitory peptides. These peptides are potential inhibitors of human plasma renin, playing a role in controlling blood pressure and electrolyte balance (Thaisrivongs et al., 1987).

Synthesis of Microsporin B : This compound was used in the synthesis of microsporin B, an unusual amino acid residue and key fragment in the synthesis process. Key steps included cross metathesis and enzymatic kinetic resolution (Swaroop et al., 2014).

Baker's Yeast Reduction : The compound was involved in Baker's yeast reduction, leading to the production of biologically active substances like sperabillin C and (R)-GABOB (Hashiguchi et al., 1992).

Synthesis of Chiral Compounds : It was used in the synthesis of chiral compounds, aiding in substitutions and chain elongations, leading to enantiomerically pure β-hydroxy-acid derivatives (Noda & Seebach, 1987).

Diastereoselective Alkylation : The compound aided in the diastereoselective alkylation of 3-aminobutanoic acid, facilitating the synthesis of α-substituted β-amino acid (Estermann & Seebach, 1988).

Preparation of trans-4-Methylproline : It served as a precursor in the synthesis of trans-4-methylproline, a compound of interest in organic chemistry (Nevalainen & Koskinen, 2001).

Peptide Inhibitors of Aspartic Proteinases : Used in the preparation of diastereoisomeric acids acting as hydroxyethylene isosteres of peptide bonds, it played a role in creating peptide inhibitors for aspartic proteinases (Litera et al., 1998).

Synthesis of γ‐Fluorinated α‐Amino Acids : This compound was essential in the synthesis of γ‐fluorinated α‐amino acids, showcasing its utility in creating structurally unique amino acids (Laue et al., 2000).

Zukünftige Richtungen

Future research could explore the use of Boc-protected amino acids in the synthesis of more complex molecules. For example, they could be used in the synthesis of peptides, proteins, and other biologically active compounds . Additionally, new methods for the synthesis and deprotection of Boc-protected amino acids could be developed .

Eigenschaften

IUPAC Name |

(2R)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-6-10(5,7(12)13)11-8(14)15-9(2,3)4/h6H2,1-5H3,(H,11,14)(H,12,13)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHZXLTCEPXVCSV-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@](C)(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.